molecular formula C16H16ClN3O B5529728 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5529728
M. Wt: 301.77 g/mol
InChI Key: WYSSVOALZWOZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been the subject of considerable scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and play a role in a wide range of physiological processes, including pain perception, appetite regulation, and immune function. When 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one binds to these receptors, it activates a signaling cascade that can lead to a range of physiological effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and has been investigated as a potential treatment for chronic pain. It has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis and epilepsy.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for investigating the role of these receptors in physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments.
However, there are also limitations to the use of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in laboratory experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, its potency and selectivity for the cannabinoid receptors may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is its potential as a therapeutic agent for conditions such as multiple sclerosis and epilepsy. Another area of interest is its potential as a tool for investigating the role of the cannabinoid receptors in physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and to identify any potential limitations or drawbacks to its use as a research tool.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate to form 4-chloro-2,6-dimethylpyrazine-3-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to form the pyrazole ring, and subsequently reacted with acetic anhydride to form the final product.

Scientific Research Applications

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis, epilepsy, and chronic pain.

properties

IUPAC Name

3-(4-chlorophenyl)-6-ethyl-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-4-13-9(2)18-15-14(10(3)19-20(15)16(13)21)11-5-7-12(17)8-6-11/h5-8,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSVOALZWOZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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